Home > Products > Screening Compounds P90196 > 6-Bromo-4-chloro-2-propylquinazoline
6-Bromo-4-chloro-2-propylquinazoline - 351426-10-3

6-Bromo-4-chloro-2-propylquinazoline

Catalog Number: EVT-15199014
CAS Number: 351426-10-3
Molecular Formula: C11H10BrClN2
Molecular Weight: 285.57 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-Bromo-4-chloro-2-propylquinazoline is a chemical compound belonging to the quinazoline family, which is characterized by a bicyclic structure containing a benzene ring fused to a pyrimidine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a building block in the synthesis of kinase inhibitors and other therapeutic agents. The compound is identified by its unique molecular formula, C11H10BrClN2, and has a molecular weight of approximately 285.57 g/mol.

Source and Classification

The compound can be classified under heterocyclic compounds, specifically those containing nitrogen atoms within their ring structures. It is associated with various medicinal applications, particularly in the treatment of viral infections and hyper-proliferative disorders such as cancer. The classification codes relevant to this compound include A61K31/33 and C07D239/72, which pertain to heterocyclic compounds with medicinal properties .

Synthesis Analysis

Methods and Technical Details

The synthesis of 6-bromo-4-chloro-2-propylquinazoline typically involves several key steps:

  1. Starting Materials: The synthesis begins with commercially available precursors such as 2-amino-4-chlorobenzonitrile combined with appropriate alkylating agents like propyl bromide or other similar reagents.
  2. Cyclization: The reaction often requires cyclization conditions facilitated by bases such as potassium carbonate or sodium hydride, which help in forming the quinazoline core structure.
  3. Halogenation: Following cyclization, halogenation occurs where bromine and chlorine are introduced at specified positions on the quinazoline ring. This step is critical for achieving the desired substitution pattern that defines 6-bromo-4-chloro-2-propylquinazoline.
  4. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity levels suitable for biological testing or further synthetic applications .
Chemical Reactions Analysis

Reactions and Technical Details

6-Bromo-4-chloro-2-propylquinazoline can participate in various chemical reactions:

  1. Nucleophilic Substitution Reactions: The halogen atoms (bromine and chlorine) can undergo nucleophilic substitution reactions, allowing for further functionalization of the molecule.
  2. Condensation Reactions: This compound can react with amines or other nucleophiles to form more complex structures, which are often explored for their biological activities.
  3. Dehydrohalogenation: Under certain conditions, it may also undergo dehydrohalogenation reactions leading to the formation of double bonds or new cyclic structures .
Mechanism of Action

Process and Data

The mechanism of action for 6-bromo-4-chloro-2-propylquinazoline primarily revolves around its role as a kinase inhibitor. Kinases are enzymes that modify other proteins by adding phosphate groups, which can alter protein function and activity. By inhibiting specific kinases, this compound may:

  • Disrupt signaling pathways involved in cell proliferation.
  • Induce apoptosis in cancer cells.
  • Exhibit antiviral properties by interfering with viral replication processes.

Research indicates that quinazoline derivatives like this one have shown efficacy against various targets involved in cancer and viral infections, making them valuable in drug development .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical and chemical properties of 6-bromo-4-chloro-2-propylquinazoline include:

  • Density: Not available
  • Boiling Point: Not available
  • Melting Point: Not available
  • LogP (Partition Coefficient): Approximately 3.998, indicating moderate lipophilicity.
  • Polar Surface Area (PSA): 25.78 Ų, suggesting potential permeability across biological membranes .

These properties suggest that the compound may exhibit favorable characteristics for drug formulation and biological activity.

Applications

Scientific Uses

6-Bromo-4-chloro-2-propylquinazoline has several notable applications in scientific research:

  1. Drug Development: It serves as a critical intermediate in the synthesis of various kinase inhibitors used in cancer therapy.
  2. Biological Studies: The compound is utilized in studies aimed at understanding its mechanism of action against specific kinases or viral targets.
  3. Pharmaceutical Research: Its derivatives are explored for potential therapeutic effects against inflammatory disorders, immune disorders, and hyper-proliferative diseases .
Introduction to Quinazoline-Based Pharmacophores

Role of Halogen-Substituted Quinazolines in Medicinal Chemistry

Halogen atoms—particularly bromine and chlorine—play indispensable roles in optimizing the bioactivity and pharmacokinetic profiles of quinazoline derivatives. These substituents influence molecular properties through three primary mechanisms:

  • Electron Modulation and Binding Affinity: Bromine acts as an ortho/para-directing group in electrophilic substitution reactions, enhancing electron density at specific ring positions. Simultaneously, its substantial atomic volume creates hydrophobic "binding pockets" within target proteins. Chlorine’s moderate electronegativity induces polarization effects, strengthening hydrogen bonding and dipole-dipole interactions [5] [7].
  • Metabolic Stabilization: Bromine substitution at C-6 significantly retards oxidative metabolism on the quinazoline ring system. This position is particularly vulnerable to cytochrome P450-mediated oxidation, and halogenation effectively blocks metabolic degradation pathways—extending plasma half-life and improving bioavailability [7].
  • Synthetic Versatility: The bromine atom serves as a strategic synthetic handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck). This enables late-stage diversification into complex analogs without reconstructing the quinazoline core. Chlorine at C-4 exhibits high nucleofugality, facilitating efficient displacement by amines, alcohols, or thiols to generate pharmacologically active species [4] [9].

Table 1: Marketed Drugs Featuring Halogenated Quinazoline Scaffolds

Drug NameTherapeutic ClassQuinazoline Substitution PatternKey Halogen Role
ErlotinibAnticancer (EGFR-TKI)6,7-Dimethoxy; 4-anilinoChlorine at C-4 enables amine displacement
GefitinibAnticancer (EGFR-TKI)6,7-Dimethoxy; 3-chloro-4-fluoroanilinoFluorine enhances binding affinity
AfatinibAnticancer (EGFR-TKI)6,7-Bis(2-methoxyethoxy); 4-anilinoChlorine at C-4 as leaving group
PrazosinAntihypertensive (α-blocker)4-Amino-2-furoylChlorine at C-6 blocks metabolism

Halogenated quinazolines demonstrate broad-spectrum biological activities validated through rigorous preclinical studies:

  • Anticancer Activity: 6-Bromo-2-[(4-substituted piperazine)methyl]quinazolin-4-ones inhibit EGFR tyrosine kinase with IC₅₀ values comparable to erlotinib. Molecular docking confirms Br-induced hydrophobic interactions within the ATP-binding cleft [7].
  • Anti-inflammatory Effects: 6-Bromo-2-phenylquinazolin-4(3H)-one derivatives exhibit 62–81% edema inhibition in carrageenan-induced rat paw models, surpassing ibuprofen in potency. Bromine’s steric bulk enhances COX-2 selectivity (IC₅₀ = 0.39–1.87 μM) while reducing ulcerogenic potential [5].
  • Antimicrobial Action: Chlorine at C-2/C-4 positions in 6-bromoquinazolines potentiates activity against Mycobacterium tuberculosis (MIC = 1.56 μg/mL) through membrane disruption mechanisms [5].

Structural Significance of 6-Bromo-4-chloro-2-propylquinazoline in Drug Design

6-Bromo-4-chloro-2-propylquinazoline (CAS 351426-10-3, MW 285.57 g/mol, C₁₁H₁₀BrClN₂) exemplifies rational drug design through synergistic substituent effects:

Molecular Architecture and Electronic Properties

  • C-6 Bromine: The ortho-positioning relative to the pyrimidine nitrogen creates an electron-deficient domain facilitating π-stacking with tyrosine residues (e.g., EGFR Tyr-813). Its hydrophobic surface area (≈25 Ų) enhances binding to lipid-rich enzyme pockets [1] [7].
  • C-4 Chlorine: As an exceptional leaving group (Bordwell pKₐ ≈ -15), it undergoes nucleophilic displacement by biological nucleophiles (e.g., cysteine thiols) or synthetic amines to form covalent inhibitors. Chlorine’s electronegativity (χ = 3.16) polarizes the C-Cl bond, increasing electrophilicity at C-4 [4] [6].
  • C-2 Propyl Group: The n-propyl moiety balances hydrophobicity (clogP ≈ 3.8) and conformational flexibility. Its three-carbon length optimally occupies hydrophobic regions without steric hindrance, unlike bulkier aryl or cycloalkyl groups [1] [4].

Table 2: Comparative Analysis of Halogenated Quinazolines

CompoundMolecular FormulaMolecular WeightKey FeaturesTherapeutic Relevance
6-Bromo-4-chloro-2-propylquinazolineC₁₁H₁₀BrClN₂285.57Propyl chain flexibility; optimal halogen positioningKinase inhibitor intermediate
6-Bromo-2-chloroquinolineC₉H₅BrClN242.50Lacks C-4 electrophilicity; rigid structureLimited synthetic utility
6-Bromo-4-chloro-2-methylquinazolineC₉H₆BrClN₂257.51Methyl group reduces hydrophobic interactionsLower anticancer potency
6-Bromo-4-chloro-2-(trifluoromethyl)quinazolineC₉H₃BrClF₃N₂311.49CF₃ enhances metabolic stability but reduces solubilitySpecialty agrochemicals

Synthetic ApplicationsThis compound serves as a critical intermediate in multi-step syntheses:

  • Kinase Inhibitor Precursors: Displacement of C-4 chlorine with anilines generates erlotinib analogs. The 6-bromo group enables Pd-catalyzed borylation for PROTAC conjugation, enhancing tumor selectivity [4] [7].
  • Anticancer Hybrid Molecules: Thiol-alkylation at C-4 produces 4-[(benzothiazolyl)thio] derivatives with dual EGFR/Topo-II inhibition. Compound 8a (IC₅₀ = 15.85 μM against MCF-7) demonstrates superior cytotoxicity to unsubstituted analogs [7].
  • Photoredox Functionalization: Under acridinium photocatalysis, the bromine undergoes trifluoromethylation using NaSO₂CF₃, yielding CF₃ derivatives for PET imaging probes [9].

Computational InsightsMolecular docking reveals distinct binding modalities:

  • EGFR kinase domain (PDB:1M17): The bromine atom forms halogen bonds with Leu-694 backbone (distance = 2.9 Å), while the propyl chain inserts into a hydrophobic cleft formed by Met-742 and Leu-764.
  • Density Functional Theory (DFT) calculations at B3LYP/6-31+G(d,p) level: HOMO density localizes on Br and pyrimidine N-1, facilitating electrophilic attack at C-4. The LUMO energy (-2.83 eV) indicates high reactivity toward nucleophiles [4] [7].

Physicochemical Profile

  • Solubility: <0.1 mg/mL in water; 25 mg/mL in DMSO
  • Storage Stability: -20°C under argon; decomposes upon prolonged light exposure (t₁/₂ ≈ 72 h at 25°C)
  • Spectral Data: ¹H-NMR (CDCl₃): δ 0.95 (t, 3H), 1.75 (m, 2H), 3.00 (t, 2H), 7.85 (d, 1H), 8.10 (s, 1H), 8.95 (s, 1H) [1]

Table 3: 6-Bromo-4-chloro-2-propylquinazoline: Structural and Functional Attributes

Structural FeatureElectronic ContributionSynthetic UtilityBiological Impact
6-Bromo-I effect; heavy atomSuzuki coupling; halogen bondingEnhances DNA intercalation; metabolic blocker
4-Chloro+M resonance; σ-holeNucleophilic displacementCovalent kinase inhibition
2-PropylHyperconjugation; lipophilicControls steric bulkTargets hydrophobic enzyme pockets

Properties

CAS Number

351426-10-3

Product Name

6-Bromo-4-chloro-2-propylquinazoline

IUPAC Name

6-bromo-4-chloro-2-propylquinazoline

Molecular Formula

C11H10BrClN2

Molecular Weight

285.57 g/mol

InChI

InChI=1S/C11H10BrClN2/c1-2-3-10-14-9-5-4-7(12)6-8(9)11(13)15-10/h4-6H,2-3H2,1H3

InChI Key

UKZVHLYALGNVDH-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(C=C(C=C2)Br)C(=N1)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.